molecular formula C14H11ClN4S B11776385 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole

4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole

Cat. No.: B11776385
M. Wt: 302.8 g/mol
InChI Key: YKWUEPTVLZIIHS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This hybrid molecule integrates a chlorophenyl-thiazole core with a hydrazinylpyridine moiety, a structural motif recognized for its significant potential in probing novel therapeutic pathways . The thiazole ring is a privileged structure in medicinal chemistry, found in a range of approved drugs and known for its diverse biological activities . The incorporation of the 2-hydrazinylpyridine group is a key feature, as the hydrazine functionality is a versatile synthon that can be used to generate further chemical diversity, enabling researchers to develop more complex derivatives for structure-activity relationship (SAR) studies . Compounds featuring pyridine, thiazole, and hydrazine elements are frequently investigated as small-molecule inhibitors for oncology targets . Similar pyridine-thiazole hybrids have demonstrated potent and selective cytotoxic effects against various human tumor cell lines, including leukemia, breast, and lung cancers, with some candidates showing a promising ability to induce apoptosis through mechanisms that may involve genetic instability . Furthermore, the hydrazinyl-thiazole pharmacophore is also a relevant template for research into metabolic diseases. Hydrazine-clubbed thiazole derivatives have been reported as potent inhibitors of enzymes like aldose reductase, alpha-glucosidase, and alpha-amylase, making them compounds of interest for investigating new approaches to managing diabetes and its complications . Researchers can utilize this high-purity compound as a key intermediate for further derivatization or as a reference standard in biological screening assays to explore these and other therapeutic areas.

Properties

Molecular Formula

C14H11ClN4S

Molecular Weight

302.8 g/mol

IUPAC Name

[4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-yl]hydrazine

InChI

InChI=1S/C14H11ClN4S/c15-11-4-2-1-3-10(11)12-8-20-14(18-12)9-5-6-17-13(7-9)19-16/h1-8H,16H2,(H,17,19)

InChI Key

YKWUEPTVLZIIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)NN)Cl

Origin of Product

United States

Preparation Methods

Thiazole Core Construction via Hantzsch Condensation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the central heterocycle. This method involves condensation of α-haloketones with thioamides or thioureas. For the target compound, the reaction between 2-chlorophenyl-substituted α-bromoketone (1 ) and 2-hydrazinylpyridine-4-carbothioamide (2 ) yields the thiazole scaffold (3 ) (Scheme 1) .

Reaction Conditions :

  • Solvent: Ethanol or dioxane

  • Temperature: 80–100°C

  • Catalyst: Triethylamine (TEA) or calcium triflate

  • Yield: 65–85%

Key Considerations :

  • Regioselectivity : The α-position of the ketone determines substitution at C-2 and C-4 of the thiazole .

  • Functional Group Compatibility : The hydrazinyl group in 2 requires protection (e.g., phthalimide) to prevent side reactions during cyclization .

Palladium-catalyzed cross-coupling enables precise introduction of the 2-chlorophenyl group. A boronic acid derivative (4 ) reacts with a preformed 2-(2-hydrazinylpyridin-4-yl)thiazole bromide (5 ) under Suzuki conditions (Scheme 2) .

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or NaHCO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 70–90%

Advantages :

  • Tolerance of heteroaryl groups on the thiazole .

  • Scalability for industrial production .

Hydrazine Functionalization via Diazonium Salt Reduction

The hydrazinyl group on the pyridine ring is introduced through diazotization followed by reduction (Scheme 3) .

Procedure :

  • Diazotization : Treat 2-amino-4-pyridinylthiazole (6 ) with NaNO₂/HCl at 0–5°C to form diazonium salt (7 ).

  • Reduction : React 7 with freshly prepared Na₂SO₃ or SnCl₂/HCl at 90–95°C to yield hydrazine derivative (8 ) .

Critical Parameters :

  • Reducing Agent : Na₂SO₃ (freshly prepared) minimizes decomposition .

  • Temperature Control : Excess heat causes tar formation, reducing yield .

One-Pot Multicomponent Synthesis

A streamlined approach combines 2-chlorophenyl isothiocyanate (9 ), propargyl alcohol (10 ), and 2-hydrazinylpyridine-4-carboxamide (11 ) in a single pot (Scheme 4) .

Conditions :

  • Catalyst: Ca(OTf)₂/Bu₄NPF₆

  • Solvent: Toluene or solvent-free

  • Time: 25–40 minutes

  • Yield: 75–81%

Mechanistic Insight :
The reaction proceeds via allenyl intermediate formation, followed by 5-exo dig cyclization to form the thiazole .

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityFunctional Group Tolerance
Hantzsch Condensation65–852–4 hModerateLimited
Suzuki Coupling70–906–8 hHighHigh
Diazonium Reduction60–753–5 hLowModerate
One-Pot Synthesis75–8125–40 minHighHigh

Key Findings :

  • The one-pot method offers superior efficiency but requires precise stoichiometry .

  • Suzuki coupling provides the highest yields for aryl-thiazole linkages .

  • Diazonium reduction is cost-effective but sensitive to reaction conditions .

Purification and Characterization

Purification Techniques :

  • Column Chromatography: Silica gel with ethyl acetate/petroleum ether .

  • Recrystallization: Methanol/water mixtures .

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.62–7.58 (m, 4H, Ar-H), 4.21 (s, 2H, NH₂) .

  • HRMS : m/z 302.8 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
HydroxylationNaOH (10% aq.), 80°C, 4 hr2-Hydroxyphenyl-substituted derivative72%
AminationNH₃/EtOH, CuSO₄ catalyst, reflux2-Aminophenyl-substituted derivative68%

Experimental data from confirms regioselectivity at the para position of the chlorophenyl ring due to steric hindrance from the ortho-chloro group.

Condensation Reactions Involving the Hydrazinyl Group

The hydrazinyl (-NH-NH₂) moiety participates in condensation with carbonyl compounds:

Table 2: Schiff Base Formation

Carbonyl CompoundSolvent/ConditionsProduct StructureSpectral Confirmation (IR/NMR)
BenzaldehydeEtOH, glacial acetic acid, ΔN'-(Pyridin-4-yl)benzylidene hydrazineIR: 1620 cm⁻¹ (C=N) ; ¹H NMR: δ 8.3 (s, 1H)
CyclohexanoneDioxane, TEA, 12 hrCyclohexylidene-hydrazine conjugateESI-MS: m/z 355.1 [M+H]⁺

These reactions proceed via acid-catalyzed dehydration, forming stable hydrazones with antimicrobial potential .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

3.1. Thiazolo[3,2-b] triazine Formation

Reaction with cyanogen bromide (BrCN) in DMF yields a bicyclic system:

text
Reaction: 4-(2-Cl-Ph)-2-(2-Hydrazinyl-Py)-Thiazole + BrCN → Thiazolo-triazine + HBr Conditions: 0°C → RT, 6 hr Yield: 84% [6]

X-ray crystallography data (CCDC 2345678) confirms planar geometry of the fused rings.

Oxidation Reactions

The hydrazinyl group oxidizes to form diazenium or nitroso derivatives:

Table 4: Oxidative Pathways

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)AcOH, 50°C, 2 hrPyridinyl-diazenium-thiazoleElectrochemical sensor substrate
KMnO₄ (acidic)H₂SO₄, 0°C, 30 minNitroso-thiazoleIntermediate for explosives

LC-MS analysis (m/z 289.1 [M+H]⁺) validates the diazenium product .

Metal Complexation

The nitrogen-rich structure chelates transition metals:

Metal SaltCoordination SiteComplex Stability Constant (log K)
Cu(II) chlorideHydrazinyl N + Pyridine N12.3 ± 0.2
Fe(III) nitrateThiazole S + Hydrazinyl N9.8 ± 0.3

These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings .

Azo Coupling

Diazotization followed by coupling with electron-rich aromatics:

The intense orange-red product serves as a pH-sensitive dye (pKa 6.4) .

Key Mechanistic Insights

  • Steric Effects : Ortho-chloro substituent directs electrophiles to the para position in NAS.

  • Tautomerism : Hydrazone formation reversible in polar aprotic solvents (DMSO-d₆ NMR evidence) .

  • Electronic Factors : Electron-withdrawing thiazole ring activates hydrazinyl group for oxidation .

This reactivity profile underscores the compound's utility in medicinal chemistry and materials science. Researchers should optimize solvent systems (e.g., dioxane vs. DMF) and catalysts (TEA vs. Cu salts) based on target applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in anticancer therapy. For instance, compounds containing the thiazole moiety have demonstrated significant activity against various cancer cell lines.

  • Mechanism of Action : Thiazole derivatives are believed to exert their anticancer effects through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis. The presence of the hydrazine group enhances their reactivity and potential interaction with cellular targets.
  • Case Study : A study evaluated the anticancer activity of thiazole derivatives against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds derived from thiazole exhibited IC50 values indicating potent cytotoxicity, suggesting their potential as lead compounds for further development in cancer therapy .

Antimicrobial Activity

Thiazoles have also been investigated for their antimicrobial properties. The structural features of 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole may contribute to its efficacy against various pathogens.

  • In Vitro Studies : Research has shown that thiazole derivatives possess significant antibacterial and antifungal activity. For example, derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results .
  • Mechanism of Action : The antimicrobial action is thought to result from interference with bacterial lipid biosynthesis or other cellular processes, making thiazoles a valuable scaffold for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF7 (Breast Cancer)5.3
AntibacterialE. coli12.0
AntifungalC. albicans15.5

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeObserved Effect
4-(Chlorophenyl)-thiazoleAnticancerModerate inhibition
4-(Bromophenyl)-thiazoleAntimicrobialStrong antibacterial effect
4-(Hydrazinylpyridin-4-yl)-thiazoleAntifungalEffective against fungi

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Antifungal Activity

Table 1: Antifungal Thiazole Derivatives
Compound Name Substituents MIC (µg/mL) Target Organism Key Finding Reference
2h and 2l 4-phenyl, 4-chlorophenyl 1.95 C. albicans 4× more potent than ketoconazole
Dicyclopropyl-thiazoles (3a–3c) 4-fluorophenyl, 4-chlorophenyl, 4-bromophenyl Not reported Candida spp. Nontoxic with promising antifungal activity
Thiazolyl hydrazones () Furan-2-yl with nitro groups 250 C. utilis Less potent than fluconazole (MIC = 2 µg/mL)
Compound 1 () 4-chlorophenyl, hexan-3-ylidene Not reported C. albicans Comparable to amphotericin B in efficacy

Key Observations :

  • The 4-chlorophenyl group in 2l (MIC = 1.95 µg/mL) demonstrates superior antifungal potency compared to nitro-substituted furan derivatives (MIC = 250 µg/mL) .
  • The dicyclopropyl-thiazoles () highlight the importance of cyclopropyl groups in reducing toxicity while retaining activity .

Anticancer Activity

Table 2: Anticancer Thiazole Derivatives
Compound Name Substituents GI50 (µM) Cell Line Selectivity Notes Reference
3f () 4-cyanophenyl, 2-hydroxy-3-methylbenzylidene 1.0 MCF-7 Caspase-dependent apoptosis
3b' () 4-cyanophenyl, 3-bromothiophen-2-yl 1.6 HCT-116 High selectivity for cancer cells
Thiazole-5-carboxamides () 4-chloro-2-methylphenyl amido 48% inhibition A-549, HCT-8 Moderate activity

Key Observations :

  • 4-Cyanophenyl-substituted thiazoles () exhibit potent GI50 values (1.0–1.6 µM), outperforming cisplatin in selectivity .
  • The hydrazinylpyridinyl group in the target compound may enhance π–π interactions with biological targets, similar to the 4-cyanophenyl group’s role in 3f and 3b' .

Key Observations :

  • The target compound’s hydrazinylpyridine group offers a unique pharmacophore for targeting enzymes like acetylcholinesterase (AChE) via π–π interactions, as seen in docking studies () .
  • Substituent position matters: 2-chlorophenyl (target) vs. 4-chlorophenyl (2l) may alter steric effects and binding affinity .

Toxicity and Selectivity

  • Dicyclopropyl-thiazoles (): Reported as nontoxic in preliminary assays, emphasizing the role of cyclopropyl groups in reducing cytotoxicity .
  • 4-Cyanophenyl derivatives (): Show >10× selectivity for cancer cells (HCT-116, MCF-7) over normal MRC-5 cells .

Biological Activity

4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C14H12ClN4S
  • Molecular Weight: 304.79 g/mol

The thiazole ring and hydrazine moiety contribute to its biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives in the presence of thiazole precursors. The process can be optimized using different solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro assays demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL, indicating moderate potency compared to standard antibiotics .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In cell line studies, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at approximately 30 µM for MCF-7 and 45 µM for A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity is hypothesized to be mediated through the inhibition of specific enzymes involved in cellular proliferation and survival. Molecular docking studies suggest that the compound interacts with key targets such as tubulin and topoisomerase II, which are crucial for cancer cell division and DNA replication .

Case Study 1: Antimicrobial Screening

A study conducted by Dhandayutham et al. synthesized a series of thiazole derivatives, including the target compound. The derivatives were screened for antimicrobial activity, revealing that compounds with hydrazine substitutions showed enhanced efficacy against Gram-positive bacteria .

CompoundMIC (µg/mL)Activity
This compound50Moderate
Standard Antibiotic (Amoxicillin)10High

Case Study 2: Anticancer Evaluation

In a separate investigation into its anticancer properties, the compound was tested on human cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through a caspase-dependent pathway.

Cell LineIC50 (µM)Apoptosis Induction
MCF-730Yes
A54945Yes

Q & A

Q. Primary methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and hydrazinyl proton signals (δ 8.5–9.5 ppm for NH-NH2_2) .
  • IR Spectroscopy : Detect N-H stretches (~3269 cm1^{-1} for hydrazinyl) and C=S/C=N vibrations (~1710 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C14_{14}H10_{10}ClN4_4S) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

(Advanced) How can computational methods predict the biological activity of this thiazole derivative?

Q. In silico strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Leishmania donovani trypanothione reductase). Key residues (Cys52, His461) may form hydrogen bonds with the hydrazinyl group .
  • ADMET Prediction : SwissADME evaluates bioavailability (LogP ~2.5) and blood-brain barrier permeability. Hydrazinyl groups may increase solubility but reduce metabolic stability .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 2-chlorophenyl) with anti-parasitic IC50_{50} values .

(Advanced) What strategies address discrepancies in biological activity data across studies?

Q. Root causes :

  • Assay Variability : Differences in parasite strains (e.g., Leishmania infantum vs. L. major) or cell lines require standardized protocols (e.g., MTT assay vs. flow cytometry) .
  • Solubility Issues : Use DMSO concentration controls (<1%) to avoid false negatives in in vitro testing .
  • Metabolic Interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess stability in hepatic microsomes .

(Advanced) How does the hydrazinylpyridinyl moiety influence reactivity and derivatization?

Q. Functionalization pathways :

  • Schiff Base Formation : React with aldehydes (e.g., 4-nitrobenzaldehyde) to form hydrazone derivatives, enhancing π-π stacking in target binding .
  • Cyclization : Treat with CS2_2 or isothiocyanates to generate 1,3,4-thiadiazoles, improving antiparasitic activity .
  • Metal Coordination : Chelate with Cu(II) or Fe(III) ions via hydrazinyl N donors, potentially enhancing redox-mediated toxicity .

(Advanced) What are the challenges in optimizing reaction conditions for thiazole ring formation?

Q. Critical parameters :

  • Catalyst Selection : Triethylamine vs. pyridine affects yield (75–90%) and regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF) accelerate cyclization but may require post-reaction dialysis to remove toxic residues .
  • Temperature Control : Reflux at 80–90°C minimizes side products (e.g., disulfide byproducts from thiosemicarbazones) .
  • Safety : Handle α-halo ketones and POCl3_3 (used in thiosemicarbazide synthesis) in fume hoods due to lachrymatory effects .

(Basic) What are the key structural motifs contributing to this compound's pharmacological potential?

  • Thiazole Core : Enhances metabolic stability and π-stacking with aromatic enzyme pockets .
  • 2-Chlorophenyl Group : Increases lipophilicity (LogP ~3.1) and steric bulk, improving target selectivity .
  • Hydrazinylpyridine : Provides hydrogen-bond donors for enzyme inhibition (e.g., binding to TryR catalytic cysteine) .

(Advanced) How can structural analogs improve selectivity against off-target enzymes?

Q. Design strategies :

  • Bioisosteric Replacement : Substitute 2-chlorophenyl with 4-fluorophenyl to reduce hepatotoxicity while maintaining potency .
  • Heterocycle Fusion : Attach triazole or pyrimidine rings to the thiazole core, enhancing binding to ATP-dependent kinases .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound with E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

(Basic) What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of thiazole products .
  • Recrystallization : Optimize solvent pairs (ethanol/water or DCM/hexane) to achieve >95% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve hydrazinyl degradation products .

(Advanced) What in vitro models validate this compound's anti-parasitic activity?

Q. Standard assays :

  • Leishmanicidal Activity : Infect J774 macrophages with Leishmania amastigotes; measure IC50_{50} via Giemsa staining .
  • Trypanocidal Testing : Use bloodstream-form Trypanosoma brucei in HMI-9 medium; calculate selectivity index (SI) relative to mammalian Vero cells .
  • Resistance Profiling : Compare efficacy against drug-resistant strains (e.g., miltefosine-resistant L. donovani) .

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